molecular formula C20H13ClN2O4 B4637919 (E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B4637919
M. Wt: 380.8 g/mol
InChI Key: BPTLLEFFUSNIQM-UVTDQMKNSA-N
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Description

(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups, including a chlorophenyl group, a methoxy-nitrophenyl group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitro and methoxy groups: These functional groups can be introduced through nitration and methylation reactions, respectively.

    Formation of the enenitrile moiety: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Coupling reactions: The final step could involve coupling the chlorophenyl group with the previously formed intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

Due to its complex structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Industry

The compound may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-enenitrile: Lacks the nitro group, which may result in different chemical and biological properties.

    (E)-2-(4-bromophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile: Substitution of chlorine with bromine may affect reactivity and biological activity.

Uniqueness

The presence of both the nitro and methoxy groups, along with the furan ring and the enenitrile moiety, makes (E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile unique. These functional groups can contribute to a wide range of chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c1-26-19-8-6-16(23(24)25)11-18(19)20-9-7-17(27-20)10-14(12-22)13-2-4-15(21)5-3-13/h2-11H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLLEFFUSNIQM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile

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